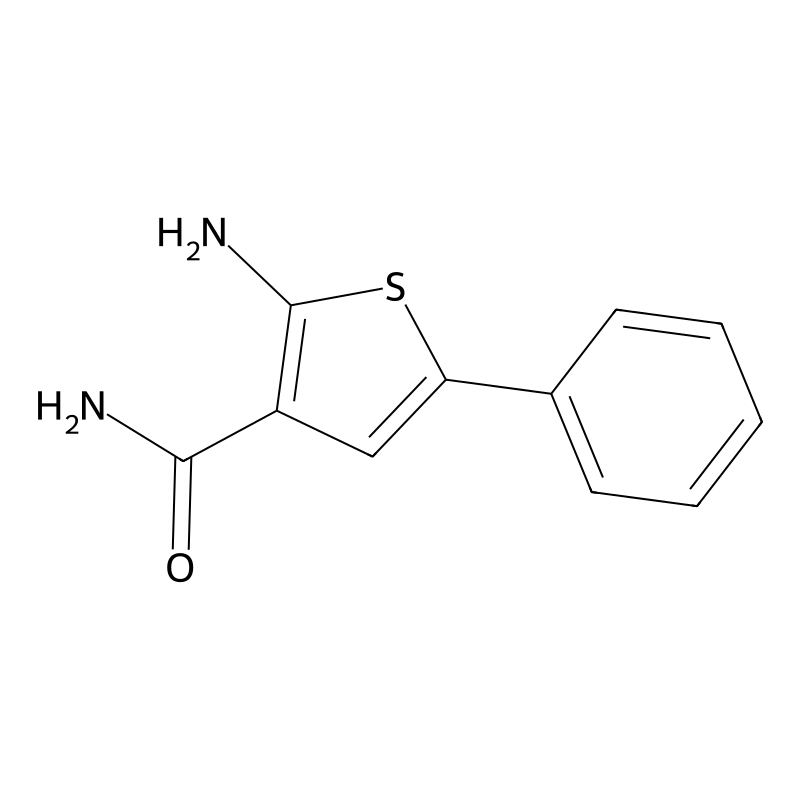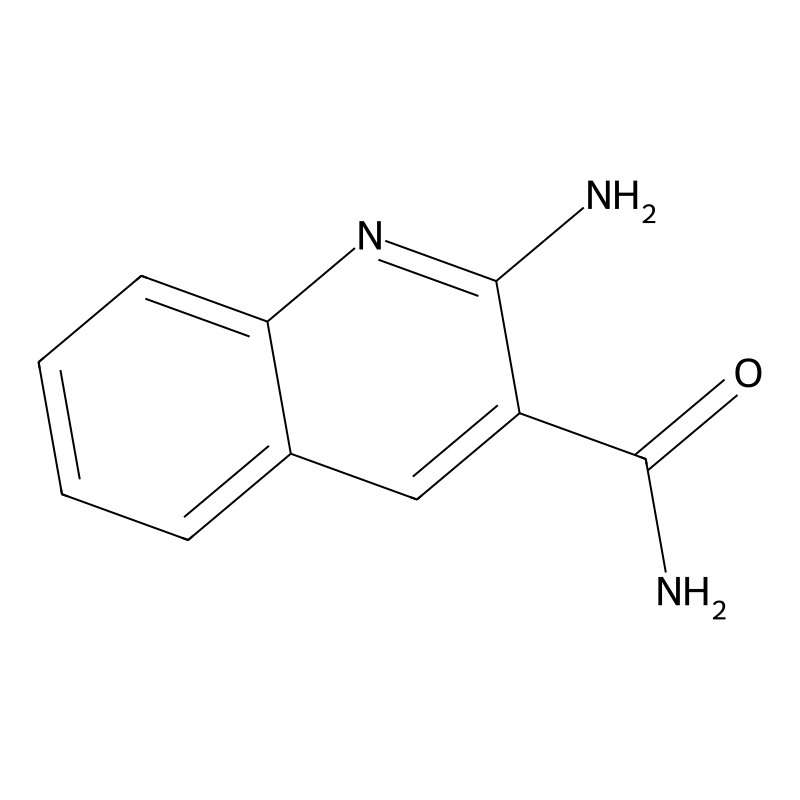Apoptosis Modulation & Signaling
CAS No.:87302-58-7
Molecular Formula:C24H27NO5
Molecular Weight:409.5 g/mol
Availability:
In Stock
CAS No.:978-62-1
Molecular Formula:C15H8ClF6NO2
Molecular Weight:383.67 g/mol
Availability:
In Stock
CAS No.:20554-84-1
Molecular Formula:C15H20O3
Molecular Weight:248.32 g/mol
Availability:
In Stock
CAS No.:1327-53-3
Molecular Formula:As2O3
Molecular Weight:197.841 g/mol
Availability:
In Stock
CAS No.:4815-35-4
Molecular Formula:C11H10N2OS
Molecular Weight:218.28 g/mol
Availability:
In Stock
CAS No.:31407-28-0
Molecular Formula:C10H9N3O
Molecular Weight:187.20 g/mol
Availability:
In Stock
![(13aS,14S)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol](/img/structure-2d/800/S525158.png)




